molecular formula C18H14F3N3O3 B2526971 Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396758-86-3

Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2526971
CAS No.: 1396758-86-3
M. Wt: 377.323
InChI Key: CKOWKZNLHIZPNO-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at position 3 with an ethyl carboxylate group and at position 5 with a 3-(trifluoromethyl)benzamido moiety. This structure is synthesized through sequential functionalization of the pyrazolo[1,5-a]pyridine scaffold, including Boc-deprotection and amidation steps . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylate contributes to solubility and binding interactions. The compound has shown promise in medicinal chemistry, particularly as a kinase inhibitor targeting B-Raf for cancer therapy .

Properties

IUPAC Name

ethyl 5-[[3-(trifluoromethyl)benzoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-2-27-17(26)14-10-22-24-7-6-13(9-15(14)24)23-16(25)11-4-3-5-12(8-11)18(19,20)21/h3-10H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOWKZNLHIZPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cross-Dehydrogenative Coupling (CDC)

A highly efficient method for constructing the pyrazolo[1,5-a]pyridine scaffold involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under oxidative conditions. For instance, ethyl acetoacetate reacts with 3-methyl-1-aryl-1H-pyrazol-5-amine in ethanol under an oxygen atmosphere to yield ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (Fig. 1).

Key Reaction Parameters :

  • Catalyst : Acetic acid (6 equiv)
  • Temperature : 130°C
  • Time : 18 hours
  • Yield : 74–94%

The mechanism proceeds via condensation of the hydrazine’s amino group with the 1,3-dicarbonyl compound, followed by oxidative cyclization. Oxygen acts as a terminal oxidant, ensuring dehydrogenation and aromatization.

Three-Component Reaction with Arylglyoxals

An alternative route employs arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amine, and cyclic 1,3-dicarbonyl compounds (e.g., dimedone) in the presence of tetrabutylammonium bromide (TPAB) as a catalyst. This one-pot reaction achieves dearoylation to form pyrazolo[1,5-a]pyridines with free amino groups at position 5.

Optimized Conditions :

  • Solvent : H₂O/acetone (1:2)
  • Catalyst : TPAB (20 mol%)
  • Temperature : 80°C
  • Yield : Up to 97%

This method avoids the need for protective groups, as the dearoylation step directly generates the 5-amino intermediate.

Introduction of the Trifluoromethylbenzamido Group

Amidation of 5-Aminopyrazolo[1,5-a]pyridine

The 5-amino intermediate undergoes amidation with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to install the trifluoromethylbenzamido group.

Typical Procedure :

  • Dissolve ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.5 equiv) and 3-(trifluoromethyl)benzoyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Purify via column chromatography (hexane/ethyl acetate).

Yield : 85–92% (estimated from analogous reactions).

Direct Incorporation via Multicomponent Reactions

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages Limitations
Oxidative CDC Hydrazine, ethyl acetoacetate O₂, AcOH, 130°C, 18h 74–94% High yield, scalable Requires oxygen atmosphere
Three-component Arylglyoxal, pyrazolamine, diketone TPAB, H₂O/acetone, 80°C ~97% One-pot, no protection/deprotection Limited to cyclic diketones
Amidation 5-Amino intermediate, acyl chloride Et₃N, DCM, rt 85–92% High regioselectivity Multi-step synthesis

Mechanistic Insights

Oxidative Cyclization Pathway

The CDC mechanism involves:

  • Condensation : Hydrazine’s amino group attacks the carbonyl of ethyl acetoacetate, forming a hydrazone.
  • Cyclization : Intramolecular attack by the adjacent nitrogen generates the pyrazoline intermediate.
  • Oxidation : Oxygen-mediated dehydrogenation aromatizes the ring to yield the pyrazolo[1,5-a]pyridine.

Dearoylation in Three-Component Reactions

In the presence of TPAB, arylglyoxals undergo Knoevenagel condensation with cyclic diketones, followed by Michael addition and cyclization. Subsequent spontaneous dearoylation eliminates the aroyl group, leaving the 5-amino substituent.

Functionalization and Derivatization

Esterification Alternatives

While ethyl acetoacetate directly introduces the ethyl carboxylate, post-synthetic esterification is feasible. For example, hydrolysis of a 3-cyano group to carboxylic acid (using H₂SO₄/H₂O) followed by ethanol esterification could provide an alternative route.

Trifluoromethylbenzamide Synthesis

The 3-(trifluoromethyl)benzoyl chloride required for amidation is synthesized from 2,3-dichlorotrifluorotoluene via fluorination, cyano substitution, and hydrolysis. This method avoids hazardous reagents, achieving >67% overall yield.

Chemical Reactions Analysis

Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group and benzamido moiety can participate in substitution reactions with nucleophiles or electrophiles, forming substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The benzamido moiety may also play a role in stabilizing these interactions, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analysis

Table 2: Physicochemical Properties

Compound Name Molecular Weight XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound ~419 ~3.5* 8 ~65.7
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate 235 1.2 5 64.6
Ethyl 7-(3-(Trifluoromethyl)benzamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate 419 3.8 9 89.2

*Estimated based on structural similarity to .

Research Findings and Implications

  • Core Structure Impact : Pyrazolo[1,5-a]pyridine derivatives generally exhibit better solubility than pyrimidine analogs due to reduced aromaticity, favoring drug-like properties. However, pyrimidine cores enhance kinase binding in B-Raf inhibitors .
  • Substituent Effects : The 3-(trifluoromethyl)benzamido group is critical for target engagement in kinase inhibition, while ethyl carboxylate balances lipophilicity and solubility .
  • Agrochemical vs. Pharmaceutical Use : Substituents like ethylsulfonyl (in agrochemicals) prioritize reactivity with pest enzymes, whereas trifluoromethylbenzamido groups (in pharmaceuticals) optimize target selectivity .

Biological Activity

Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a benzamido moiety, suggest potential for various therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : Ethyl 5-[[3-(trifluoromethyl)benzoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
  • Molecular Formula : C₁₈H₁₄F₃N₃O₃
  • Molecular Weight : 377.3 g/mol
  • CAS Number : 1396758-86-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration.
  • Receptor Binding : Once inside the cell, it binds to various enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.
  • Stabilization : The benzamido moiety may stabilize these interactions, enhancing the compound's efficacy in biological systems.

Anticancer Properties

Recent studies have indicated that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:

CompoundIC₅₀ (μM)Reference
This compoundTBD
Etoposide (standard drug)18.71 ± 1.09

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Klebsiella planticola MTCC 5303.9 μg/mL
Staphylococcus aureusTBD

Anti-inflammatory Effects

The pyrazolo[1,5-a]pyridine derivatives are being investigated for their anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their biological activity. The findings indicated that compounds with a trifluoromethyl group showed enhanced potency against cancer cells compared to their non-fluorinated counterparts .
  • Mechanistic Insights : Research has explored the binding interactions between these compounds and target proteins, revealing that the trifluoromethyl group significantly influences binding affinity and selectivity .

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Further Optimization : Modifying the structure to enhance efficacy and reduce toxicity.
  • Clinical Trials : Advancing towards clinical trials to evaluate therapeutic potential in humans.
  • Broader Applications : Exploring its use in treating other diseases beyond cancer and infections.

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